N,N-dimethyl-N'-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]propane-1,3-diamine
Description
N,N-dimethyl-N'-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]propane-1,3-diamine is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core substituted at the 4-position with a propane-1,3-diamine group (N,N-dimethylated) and at the 6-position with a 2-methylbutan-2-yl moiety. While direct biological data for this compound are absent in the provided evidence, its design aligns with medicinal chemistry strategies for modulating pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C20H32N4S |
|---|---|
Molecular Weight |
360.6 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]propane-1,3-diamine |
InChI |
InChI=1S/C20H32N4S/c1-6-20(2,3)14-8-9-16-15(12-14)17-18(21-10-7-11-24(4)5)22-13-23-19(17)25-16/h13-14H,6-12H2,1-5H3,(H,21,22,23) |
InChI Key |
MDOXNSHZOAMVCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]propane-1,3-diamine typically involves multiple steps:
Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothieno pyrimidine core.
Introduction of the Propane-1,3-diamine Moiety: The propane-1,3-diamine group is introduced through a nucleophilic substitution reaction.
Dimethylation: The final step involves the dimethylation of the amine groups to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N,N-dimethyl-N’-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]propane-1,3-diamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: Researchers investigate its interactions with biological molecules and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]propane-1,3-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications: Benzothieno[2,3-d]pyrimidine Derivatives
(a) N,N-dimethyl-N-(4-(methylthio)phenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (Compound 10)
- Key Differences :
- Substituent at 4-position: Aryl group (4-(methylthio)phenyl) vs. propane-1,3-diamine in the target compound.
- Substituent at 6-position: Methyl group vs. 2-methylbutan-2-yl.
- Impact: The aryl group in Compound 10 may enhance π-π stacking interactions but reduce solubility compared to the dimethylamino-propane chain.
(b) N1-(7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine (5d)
- Key Differences: Substituent at 4-position: Benzene-1,4-diamine (non-alkylated) vs. N,N-dimethyl-propane-1,3-diamine.
- Impact :
Diamine Chain Variations
(a) N,N'-bis(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hexane-1,6-diamine
- Key Differences: Dimeric structure with two benzothieno pyrimidine cores linked by a hexane-1,6-diamine chain.
- The monomeric target compound may exhibit better bioavailability due to lower molecular weight .
(b) N,N-Diethyl-N′-(2-isopropyl-6-methyl-4-pyrimidinyl)-1,2-ethanediamine
- Key Differences: Pyrimidine core (non-fused) vs. benzothieno-fused pyrimidine. Diethylamino-ethane chain vs. dimethylamino-propane chain.
- Impact: The fused benzothieno ring in the target compound may enhance planar rigidity and electronic effects, improving interactions with hydrophobic binding pockets. The propane chain offers greater conformational flexibility than ethane .
Biological Activity
N,N-Dimethyl-N'-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl]propane-1,3-diamine is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, focusing on its antitumor and antimicrobial effects based on recent studies.
Chemical Structure and Properties
The compound features a unique structure that includes a benzothieno-pyrimidine core, which is known for its diverse biological activities. The presence of dimethyl and propane diamine groups enhances its solubility and interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated that derivatives of benzothieno-pyrimidines exhibit significant antitumor activity. For instance, compounds with similar structures have been tested against various cancer cell lines including A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (lung cancer).
Table 1: Antitumor Activity of Related Compounds
| Compound ID | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 5.26 | 2D |
| Compound 6 | HCC827 | 6.26 | 2D |
| Compound 9 | NCI-H358 | 6.48 | 2D |
| Compound 15 | A549 | 20.46 | 3D |
The IC50 values indicate the concentration at which the compound inhibits cell proliferation by 50%. The results suggest that these compounds are more effective in two-dimensional assays compared to three-dimensional cultures, highlighting their potential for further development as antitumor agents .
Antimicrobial Activity
In addition to antitumor effects, related compounds have shown promising antimicrobial properties. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed significant antibacterial activity.
Table 2: Antimicrobial Activity of Related Compounds
| Compound ID | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 5 | Staphylococcus aureus | 32 μg/mL |
| Compound 6 | Escherichia coli | 16 μg/mL |
These findings demonstrate the potential of benzothieno-pyrimidine derivatives as effective antimicrobial agents .
The proposed mechanism for the biological activity of these compounds includes:
- DNA Binding: Many derivatives exhibit the ability to bind to DNA, particularly within the minor groove. This interaction can inhibit DNA-dependent enzymes, leading to reduced cell proliferation.
- Cell Cycle Arrest: Compounds may induce cell cycle arrest in cancer cells, preventing their progression and division.
Case Studies
A study conducted on a series of synthesized benzothieno-pyrimidines indicated that modifications to the side chains significantly affect both antitumor and antimicrobial activities. For example, the introduction of a methyl group at specific positions enhanced cytotoxicity against lung cancer cell lines while maintaining low toxicity in normal cells.
Case Study Summary:
- Objective: Evaluate the effect of structural modifications on biological activity.
- Methods: In vitro assays using various cancer and bacterial cell lines.
- Results: Certain modifications led to enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
